molecular formula C8H15Cl2N3S B13319698 2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride

2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride

Cat. No.: B13319698
M. Wt: 256.20 g/mol
InChI Key: KHSGBSOPXFOUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride: (CAS No. 1423032-31-8) is a chemical compound with the following properties:

    Molecular Formula: C₈H₁₅Cl₂N₃S

    Molecular Weight: 256.20 g/mol

    MDL Number: MFCD22628456

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the reaction of 1-(1,3-thiazol-2-yl)propan-1-amine 2-amino-1,3-thiazole ) with 2-methylpiperazine . The dihydrochloride salt is formed during the final step of the synthesis.

Reaction Conditions::

    Starting Material: 1-(1,3-thiazol-2-yl)propan-1-amine

    Reagent: 2-methylpiperazine

    Solvent: Appropriate organic solvent (e.g., ethanol, methanol)

    Temperature: Room temperature

    Reaction Time: Several hours

    Isolation: The product is isolated as the dihydrochloride salt.

Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes are proprietary and may not be publicly disclosed.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: It can participate in substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

    Substitution: Alkylating agents (e.g., alkyl halides)

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation may yield an oxidized derivative.
  • Reduction could lead to a reduced form.
  • Substitution reactions may result in alkylated or substituted compounds.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities.

    Medicine: May have pharmacological properties.

    Industry: Employed in the development of new materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

While there are related compounds, the uniqueness of 2-Methyl-1-(1,3-thiazol-2-yl)piperazine dihydrochloride lies in its specific structure and reactivity.

and sources.

Properties

Molecular Formula

C8H15Cl2N3S

Molecular Weight

256.20 g/mol

IUPAC Name

2-(2-methylpiperazin-1-yl)-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C8H13N3S.2ClH/c1-7-6-9-2-4-11(7)8-10-3-5-12-8;;/h3,5,7,9H,2,4,6H2,1H3;2*1H

InChI Key

KHSGBSOPXFOUGO-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NC=CS2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.